5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one
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Description
“5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one” is a chemical compound with the molecular formula C6H5BrN2O2 . It has a molecular weight of 217.022 .
Molecular Structure Analysis
The SMILES notation of the compound is BrC1CCC2=NON=C2C1=O . This provides a linear representation of the compound’s structure.Scientific Research Applications
Antitumor Agents
Compounds like this have been used as reactants in the synthesis of antitumor agents such as psammopemmin A .
C-H Insertion Reactions
They serve as reactants in C-H insertion reactions to create various ketoesters and tricyclic tetrahydrobenzindoles .
Guanylate Cyclase Inhibitors
These compounds can be used to prepare tricyclic indole and dihydroindole derivatives that inhibit guanylate cyclase .
Supramolecular Chemistry
The structural core of similar compounds has found application in supramolecular chemistry to form polynuclear complexes with different metal ions .
Chemoselective Extraction
They have been used in the construction of bicyclic fused triazolium ionic liquids designed for the chemoselective extraction of copper (II) ions and histidine-containing peptides .
Fluorescent Materials
Some derivatives are applied in the development of fluorescent materials due to their unique properties .
properties
IUPAC Name |
5-bromo-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-1-2-4-5(6(3)10)9-11-8-4/h3H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBJBTYYLDXIHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=O)C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274064 |
Source
|
Record name | 2,1,3-Benzoxadiazol-4(5H)-one, 5-bromo-6,7-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one | |
CAS RN |
300574-36-1 |
Source
|
Record name | 2,1,3-Benzoxadiazol-4(5H)-one, 5-bromo-6,7-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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